molecular formula C15H20INO4S B14805476 6-(tert-Butyl) 3-ethyl 2-iodo-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate

6-(tert-Butyl) 3-ethyl 2-iodo-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate

Cat. No.: B14805476
M. Wt: 437.3 g/mol
InChI Key: DJFXAYFARBSJGL-UHFFFAOYSA-N
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Description

6-tert-butyl 3-ethyl 2-iodo-4h,5h,6h,7h-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex organic compound that belongs to the class of thieno[2,3-c]pyridines. This compound is characterized by the presence of a thieno[2,3-c]pyridine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The compound also features tert-butyl, ethyl, and iodo substituents, as well as two ester functional groups. The molecular formula of this compound is C15H20INO4S, and it has a molecular weight of 437.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl 3-ethyl 2-iodo-4h,5h,6h,7h-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl 3-ethyl 2-iodo-4h,5h,6h,7h-thieno[2,3-c]pyridine-3,6-dicarboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (acetonitrile, dimethylformamide), and catalysts (copper iodide, palladium catalysts).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-CPBA), solvents (dichloromethane, acetonitrile).

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution: Various substituted thieno[2,3-c]pyridine derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the ester groups.

Mechanism of Action

The mechanism of action of 6-tert-butyl 3-ethyl 2-iodo-4h,5h,6h,7h-thieno[2,3-c]pyridine-3,6-dicarboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-tert-butyl 3-ethyl 2-iodo-4h,5h,6h,7h-thieno[2,3-c]pyridine-3,6-dicarboxylate is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and biological properties. The presence of both tert-butyl and ethyl groups, along with the iodo substituent and ester functionalities, makes this compound versatile for various synthetic and research applications.

Properties

Molecular Formula

C15H20INO4S

Molecular Weight

437.3 g/mol

IUPAC Name

6-O-tert-butyl 3-O-ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate

InChI

InChI=1S/C15H20INO4S/c1-5-20-13(18)11-9-6-7-17(8-10(9)22-12(11)16)14(19)21-15(2,3)4/h5-8H2,1-4H3

InChI Key

DJFXAYFARBSJGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC(C)(C)C)I

Origin of Product

United States

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